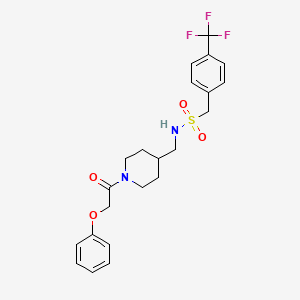

![molecular formula C20H24N2O B2605126 1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-61-1](/img/structure/B2605126.png)

1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

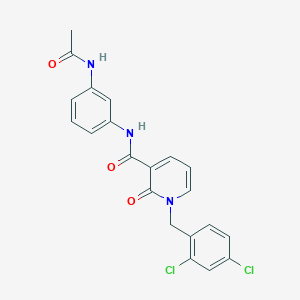

The compound “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a benzimidazole derivative. It has a molecular formula of C20H24N2O . The average mass is 308.417 Da and the mono-isotopic mass is 308.188873 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol”, usually involves two steps. First, the construction of the desired benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .科学的研究の応用

Green Chemistry

A novel synthesis approach highlights the importance of environmentally benign methods in organic chemistry. The use of recyclable hypervalent iodine(III) reagent for efficient alcohol oxidation is an example of sustainable chemistry practices. This method allows for the oxidation of various alcohols to their corresponding carbonyl compounds in high yields, demonstrating the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Organic Synthesis

The compound finds application in the synthesis of fused imidazoles, showcasing its versatility in creating heteroaromatic rings. This includes novel pathways to synthesize imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, underlining its role in expanding the toolkit for organic synthesis (P. Molina, A. Lorenzo, & E. Aller, 1989).

Materials Science

Significant in materials science, the compound contributes to the development of potential organic non-linear optical (NLO) materials. The synthesis and characterization of benzimidazole derivatives reveal their promising applications in NLO devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior (I. Manikandan, M. Perumal, & K. Jayamoorthy, 2019).

Catalysis

In catalysis, complexes derived from benzimidazole ligands are synthesized for selective dehydrogenative amidation and amination, providing a versatile tool for the coupling of simple alcohols with amines. This showcases the compound's utility in catalysis, offering pathways to synthesize a range of amides and secondary and tertiary amines (Xiao-Wei Xie & H. Huynh, 2015).

Chemistry of Heterocycles

The compound is also instrumental in the chemistry of heterocycles, serving as a building block for the synthesis of novel heterocyclic compounds. This includes the preparation of benzimidazole, benzoxazole, and benzothiazole derivatives, highlighting its role in the synthesis of molecules with potential antimicrobial activity (Vikas Padalkar, Vinod D. Gupta, & K. Phatangare, 2014).

将来の方向性

Benzimidazole derivatives, including “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol”, have been highlighted for their diverse pharmacological activities . This suggests that future research could focus on exploring these activities further and developing potential therapeutic applications.

特性

IUPAC Name |

1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-12-10-13(2)15(4)17(14(12)3)11-22-19-9-7-6-8-18(19)21-20(22)16(5)23/h6-10,16,23H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKMCBIZTJBKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[(2,3,5,6-Tetramethylphenyl)methyl]benzimidazol-2-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2605044.png)

![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2605046.png)

![3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride](/img/structure/B2605047.png)

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]prop-2-enamide](/img/structure/B2605051.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2605054.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2605059.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605062.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one](/img/structure/B2605063.png)